molecular formula C15H18N2O3S B5252365 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5252365
M. Wt: 306.4 g/mol
InChI Key: ZRDGECGGMQIYRX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-3-methyl-substituted aromatic ring linked to a pyridin-4-ylmethylamine group via a sulfonamide bridge. This structural motif is common in medicinal chemistry due to the sulfonamide group’s versatility in forming hydrogen bonds and its role in modulating pharmacokinetic properties.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-15-5-4-14(10-12(15)2)21(18,19)17-11-13-6-8-16-9-7-13/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDGECGGMQIYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Methylation: Addition of a methyl group to the benzene ring.

    Sulfonamidation: Formation of the sulfonamide bond by reacting with a suitable sulfonyl chloride.

    Pyridinylmethylation: Attachment of the pyridinylmethyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a hydroxyl group.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.

    Reduction: Formation of 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonic acid.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of bacterial cell wall synthesis and disruption of metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of benzenesulfonamide derivatives is highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents on Benzene Ring Pyridine Position Biological Activity (IC50/Ki) Key Findings Reference
Target Compound 4-ethoxy, 3-methyl 4-ylmethyl Not reported Hypothesized to exhibit moderate affinity due to ethoxy’s electron-donating nature
2-Ethoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide 2-ethoxy, 4-methyl 3-yl Not reported Structural isomer; pyridine position may alter binding interactions
4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide 4-hydroxy, pyrazole-linked hCA IX: 53.5–923 nM; hCA XII: 6.2–95 nM High selectivity for hCA XII; chloro substituent enhances cytotoxicity
N-(5-Methylisoxazol-3-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)benzenesulfonamide Quinazolinone-linked IC50 = 35 μg/mL (HCT116) Enhanced anticancer activity due to quinazolinone moiety
4-Amino-N-(pyridin-2-yl)benzenesulfonamide 4-amino 2-yl Not reported Commercial availability suggests utility as a synthetic intermediate
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, which may reduce acidity compared to nitro-substituted analogs (e.g., compound IIIi in ), where electron-withdrawing groups enhance HIV integrase inhibition (96.7% inhibitory rate) .
  • Pyridine Position : Derivatives with pyridin-3-ylmethyl groups (e.g., ) or pyridin-2-yl groups () exhibit distinct binding profiles compared to the target’s pyridin-4-ylmethyl group, likely due to steric and electronic differences.

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